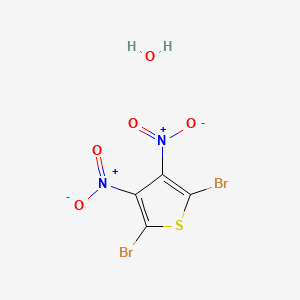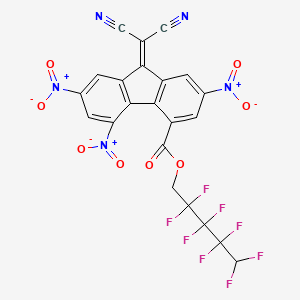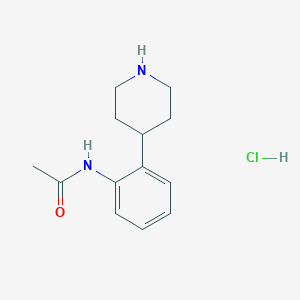![molecular formula C15H9F3N2OS B3041010 2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate CAS No. 256529-49-4](/img/structure/B3041010.png)
2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate
概要
説明
The compound “2-{[2-Cyano-2-phenyl-1-(trifluoromethyl)vinyl]thio}pyridinium-1-olate” is a type of pyridinium salt . It has a molecular formula of C15H9F3N2OS and a molecular weight of 322.31 g/mol . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of pyridinium salts has been a topic of research for centuries . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons . The synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
Pyridinium salts, including this compound, are known for their reactivity . They play an intriguing role in a wide range of research topics . The reaction of pyridinium 1,4-zwitterionic thiolates in the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles works well with various substituted pyridinium 1,4-zwitterionic thiolates .作用機序
The mechanism of action of CPVT is not fully understood, but it is believed to act as a quinone methide derivative. It has been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and cell division. CPVT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPVT exhibits a variety of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase, which can lead to DNA damage and cell death. CPVT has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. In addition, CPVT has been shown to exhibit antioxidant activity, which can help to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using CPVT in lab experiments is its potential anti-tumor activity. CPVT has been shown to inhibit the growth and spread of cancer cells, making it a potential treatment for cancer. However, one limitation of using CPVT in lab experiments is its potential toxicity. CPVT has been shown to induce apoptosis in healthy cells as well as cancer cells, which can lead to unintended side effects.
将来の方向性
There are several future directions for the study of CPVT. One potential direction is to investigate its potential as a treatment for cancer. CPVT has been shown to exhibit anti-tumor activity, and further research could help to determine its effectiveness as a cancer treatment. Another direction is to investigate its potential as an antioxidant. CPVT has been shown to protect against oxidative stress, and further research could help to determine its potential as a treatment for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the potential side effects of CPVT, and determine ways to minimize its toxicity.
Conclusion:
In conclusion, CPVT is a quinone methide derivative that has been studied for its potential applications in scientific research. It exhibits a variety of biochemical and physiological effects, including anti-tumor activity and antioxidant activity. While CPVT has potential as a treatment for cancer and other diseases, its potential toxicity must be taken into account in lab experiments. Further research is needed to determine its effectiveness as a treatment for cancer and other diseases, and to minimize its potential side effects.
科学的研究の応用
CPVT has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity, and has been studied as a potential treatment for cancer. CPVT has also been studied for its potential use as an antioxidant, and has been shown to protect against oxidative stress.
Safety and Hazards
The specific safety and hazards associated with this compound are not provided in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
特性
IUPAC Name |
(Z)-4,4,4-trifluoro-3-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2-phenylbut-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)14(22-13-8-4-5-9-20(13)21)12(10-19)11-6-2-1-3-7-11/h1-9H/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLMIABLLWDKN-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(F)(F)F)SC2=CC=CC=[N+]2[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/SC2=CC=CC=[N+]2[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040927.png)






![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)
![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040944.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)
